3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine
Overview
Description
3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine is a heterocyclic aromatic amine. It is known for its mutagenic and carcinogenic properties, often found in cooked meats and fish as a byproduct of the Maillard reaction, which occurs during the browning process .
Mechanism of Action
Target of Action
The primary target of 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine is the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2 . These enzymes play a crucial role in the metabolism of xenobiotics and drugs in the body.
Mode of Action
The compound is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2, respectively . This activation process leads to the formation of a metabolite that reacts with DNA to form adducts .
Biochemical Pathways
The compound affects the metabolic pathway involving the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2 . The downstream effects include the formation of a metabolite that can react with DNA, leading to the formation of adducts .
Pharmacokinetics
The compound is known to be slightly soluble in dmso and methanol , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the formation of a metabolite that reacts with DNA to form adducts . This process can lead to mutations and potentially induce tumor formation .
Action Environment
The compound is found in high-temperature cooked fish and meats . Therefore, the cooking process and temperature may influence the compound’s action, efficacy, and stability. Additionally, the compound is sensitive to light and air , suggesting that storage conditions could also impact its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds in the imidazoquinoxaline family can interact with various enzymes and proteins
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with acetaldehyde and ammonium acetate, followed by reduction and cyclization steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale manufacturing. the synthesis generally follows similar routes as laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazoquinoxaline core.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine is primarily used in scientific research due to its mutagenic and carcinogenic properties. It is utilized in studies related to:
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): Another heterocyclic amine with similar mutagenic properties.
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): Known for its presence in cooked meats and its role in cancer research.
Uniqueness
3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine is unique due to its specific structure and the positions of its methyl groups, which influence its reactivity and interaction with biological molecules .
Properties
IUPAC Name |
3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-6-5-13-9-7(14-6)3-4-8-10(9)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBGZSRZUHNKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C=CC3=C2N=C(N3C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229066 | |
Record name | 1H-Imidazo(4,5-f)quinoxaline, 2-amino-3,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78411-56-0 | |
Record name | 8-Demethyl-7-methyl meiqx | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078411560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazo(4,5-f)quinoxaline, 2-amino-3,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-DEMETHYL-7-METHYL MEIQX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13I52Q7651 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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